5-bromo-4-chloropyridin-3-amine hydrochloride
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Overview
Description
5-bromo-4-chloropyridin-3-amine hydrochloride is a chemical compound with the molecular formula C5H5BrCl2N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 5-bromo-4-chloropyridin-3-amine hydrochloride typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of pyridine, followed by amination to introduce the amine group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale halogenation and amination processes, optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
5-bromo-4-chloropyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often facilitated by palladium or other metal catalysts.
Common reagents used in these reactions include halogenating agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-4-chloropyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, often as a probe or inhibitor in biochemical assays.
Industry: The compound is used in the production of various industrial chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-bromo-4-chloropyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-bromo-4-chloropyridin-3-amine hydrochloride can be compared with other similar compounds, such as:
5-bromo-4-chloropyridin-3-amine: Lacks the hydrochloride group, which may influence its solubility and reactivity.
4-amino-5-bromo-2-chloropyridine: Similar structure but different positioning of the amine group, affecting its chemical properties and applications.
5-bromo-4-chloro-3-iodopyridin-2-amine:
The uniqueness of this compound lies in its specific combination of halogen atoms and amine group, which confer distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
2613381-40-9 |
---|---|
Molecular Formula |
C5H5BrCl2N2 |
Molecular Weight |
243.91 g/mol |
IUPAC Name |
5-bromo-4-chloropyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H4BrClN2.ClH/c6-3-1-9-2-4(8)5(3)7;/h1-2H,8H2;1H |
InChI Key |
LQNBPIGKNPVWJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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